molecular formula C5H11Cl3Si B14753184 Dichloro(4-chlorobutyl)methylsilane CAS No. 1591-21-5

Dichloro(4-chlorobutyl)methylsilane

Cat. No.: B14753184
CAS No.: 1591-21-5
M. Wt: 205.6 g/mol
InChI Key: GBSIYTILHVLXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro(4-chlorobutyl)methylsilane (CAS 18145-84-1) is an organosilicon compound with the molecular formula C₅H₁₀Cl₃Si and a molecular weight of ~204.44 g/mol. Structurally, it features a methyl group, a 4-chlorobutyl chain, and two reactive chlorine atoms bonded to a silicon center . This compound is primarily used as a precursor in silicone chemistry, where its dual chlorine substituents enable crosslinking or functionalization in polymer synthesis. The 4-chlorobutyl chain introduces hydrophobicity and flexibility, distinguishing it from simpler chlorinated silanes.

Properties

CAS No.

1591-21-5

Molecular Formula

C5H11Cl3Si

Molecular Weight

205.6 g/mol

IUPAC Name

dichloro-(4-chlorobutyl)-methylsilane

InChI

InChI=1S/C5H11Cl3Si/c1-9(7,8)5-3-2-4-6/h2-5H2,1H3

InChI Key

GBSIYTILHVLXDE-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCCCCl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro(4-chlorobutyl)methylsilane can be synthesized through the reaction of methyltrichlorosilane with 1,4-dichlorobutane. The reaction typically occurs in the presence of a catalyst such as aluminum chloride at elevated temperatures. The general reaction scheme is as follows:

CH3SiCl3+ClCH2CH2CH2CH2ClCH3SiCl2(CH2CH2CH2CH2Cl)+HCl\text{CH}_3\text{SiCl}_3 + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{Cl} \rightarrow \text{CH}_3\text{SiCl}_2(\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{Cl}) + \text{HCl} CH3​SiCl3​+ClCH2​CH2​CH2​CH2​Cl→CH3​SiCl2​(CH2​CH2​CH2​CH2​Cl)+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is distilled to achieve high purity. The process is optimized to minimize by-products and maximize yield .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols.

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid. This reaction is highly exothermic and requires careful control.

    Reduction: It can be reduced to form silanes with fewer chlorine atoms.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, thiols.

    Catalysts: Aluminum chloride, zinc chloride.

    Solvents: Anhydrous solvents such as toluene or dichloromethane.

Major Products:

    Silanols: Formed through hydrolysis.

    Substituted Silanes: Formed through nucleophilic substitution.

Scientific Research Applications

Dichloro(4-chlorobutyl)methylsilane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.

    Material Science: Employed in the production of silicon-based polymers and resins.

    Pharmaceuticals: Acts as an intermediate in the synthesis of silicon-containing drugs.

    Agriculture: Used in the synthesis of agrochemicals and pesticides

Mechanism of Action

The reactivity of dichloro(4-chlorobutyl)methylsilane is primarily due to the presence of silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to substitution reactions. The compound can also undergo hydrolysis, where water molecules attack the silicon atom, resulting in the formation of silanols and hydrochloric acid. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key attributes of Dichloro(4-chlorobutyl)methylsilane and its analogs, followed by a detailed analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications Reactivity & Toxicity Notes
This compound C₅H₁₀Cl₃Si ~204.44 Inferred high N/A Silicone intermediates, hydrophobic coatings Likely hydrolyzes to silanols; low microbial toxicity inferred
Dichloro(chloromethyl)methylsilane (DC(CM)MS) C₂H₅Cl₃Si 163.51 120 1.243 3D-printing resins, crosslinkers High reactivity (chloromethyl group); reacts with water
Dichloro(3-chloropropyl)methylsilane C₄H₈Cl₃Si ~191.54 N/A N/A Silicone intermediates Low microbial toxicity
(4-Bromophenyl)(dichloro)methylsilane C₇H₇BrCl₂Si 274.51 N/A N/A Dendrimer synthesis, electronic materials Aromatic substituent enhances stability
Methyldichlorosilane CH₃Cl₂Si 115.03 41 1.105 Silicone production Highly volatile; rapid hydrolysis
Dimethyldichlorosilane C₂H₆Cl₂Si 129.06 70 1.068 Water-repellent coatings, silicones Moderate reactivity; low acute toxicity
Phenylmethyldichlorosilane C₇H₈Cl₂Si 191.13 205 1.190 Heat-resistant silicones Aromatic group reduces hydrolysis rate

Reactivity and Hydrolysis

  • This compound : The 4-chlorobutyl chain sterically hinders the silicon center, likely slowing hydrolysis compared to smaller analogs like DC(CM)MS (which reacts violently with water due to its chloromethyl group) . The longer aliphatic chain may also enhance solubility in organic solvents.
  • Methyldichlorosilane and dimethyldichlorosilane : These simpler silanes hydrolyze rapidly to form siloxane networks, making them foundational in silicone manufacturing .
  • Phenylmethyldichlorosilane : The phenyl group stabilizes the silicon center via resonance, reducing hydrolysis rates and enabling controlled polymerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.